molecular formula C11H6ClN5O2 B11843818 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 65974-01-8

4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11843818
CAS No.: 65974-01-8
M. Wt: 275.65 g/mol
InChI Key: GYZOXWXTXIIXKG-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazolo[3,4-d]pyrimidine ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloro-3-nitroaniline with appropriate pyrazole derivatives under specific conditions. One common method includes the use of formamidine acetate and alkali in ethanol, followed by heating to reflux and subsequent acidification to obtain the desired product . Another approach involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which have been shown to yield good results .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts such as copper (II) chloride and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazolo[3,4-d]pyrimidines, and various oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a chloro and nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65974-01-8

Molecular Formula

C11H6ClN5O2

Molecular Weight

275.65 g/mol

IUPAC Name

4-chloro-1-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H6ClN5O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-2-1-3-8(4-7)17(18)19/h1-6H

InChI Key

GYZOXWXTXIIXKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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